Tetramethylammonium iodide

Catalog No.
S595742
CAS No.
75-58-1
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium iodide

CAS Number

75-58-1

Product Name

Tetramethylammonium iodide

IUPAC Name

tetramethylazanium;iodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

RXMRGBVLCSYIBO-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[I-]

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[I-]

Tetramethylammonium iodide is a quaternary ammonium compound with the chemical formula C4H12N+I\text{C}_4\text{H}_{12}\text{N}^+\text{I}^-. It consists of a tetramethylammonium cation ( N CH3 4]+\text{ N CH}_3\text{ }_4]^+) paired with an iodide anion. This compound appears as a white to almost white powder or crystalline solid and is known for its solubility in water and organic solvents. Tetramethylammonium iodide is commonly used in various chemical syntheses and as a phase-transfer catalyst due to its ability to facilitate reactions between organic and inorganic phases .

TMAI's mechanism of action depends on its application. As a cationic surfactant, it can interact with cell membranes, influencing their permeability and function []. In phase-transfer catalysis, TMAI acts as a shuttle, transporting ions between phases through its lipophilic (fat-loving) methyl groups and hydrophilic (water-loving) charged center [].

Iodination Reagent:

TMAI serves as a precursor for the synthesis of other important iodinating agents, such as tetramethylammonium dichloroiodate (TMADCI). TMADCI is a mild and efficient reagent for introducing iodine atoms into aromatic compounds under solvent-free conditions, making it valuable in organic synthesis for various applications, including the development of pharmaceuticals and functional materials. Source: Sigma-Aldrich, Tetramethylammonium iodide 99% (CAS No. 75-58-1):

Ionic Liquid Component:

TMAI can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These unique liquids possess various desirable properties, including high thermal stability, good conductivity, and tunable polarity. By incorporating TMAI, researchers can tailor the properties of ionic liquids for specific applications, such as electrolytes in batteries, catalysts for chemical reactions, and solvents for dissolving challenging materials.

Research on Cation-Channel Interactions:

TMAI, being a positively charged molecule (cation), can interact with specific channels in cell membranes known as cation channels. These channels play a crucial role in various cellular processes, including nerve impulse transmission and muscle contraction. Researchers can utilize TMAI to study the structure, function, and regulation of these channels, contributing to a better understanding of various physiological and pathological processes.

Other Applications:

TMAI finds applications in various other research areas, including:

  • Antimicrobial studies: Investigating the potential of TMAI and its derivatives as antimicrobial agents.
  • Material science: Studying the interaction of TMAI with different materials, such as clays and polymers.
  • Environmental science: Utilizing TMAI in studies related to soil remediation and contaminant removal.
, including:

  • Formation of Organometallic Compounds: It can react with metal halides to form organometallic complexes.
  • Phase-Transfer Catalysis: It facilitates the transfer of ions between aqueous and organic phases, enhancing reaction rates in processes such as the alkylation of amines and alcohols .
  • Synthesis of Hybrid Materials: It has been utilized in the preparation of hybrid solid electrolytes, demonstrating its versatility in materials chemistry .

Tetramethylammonium iodide exhibits various biological activities. It has been studied for its effects on ion channels and neurotransmission. The compound can influence the activity of certain enzymes and receptors, making it useful in pharmacological research. Its absorption characteristics indicate that it is readily taken up by biological systems, with significant distribution observed in organs such as the kidney and liver .

Tetramethylammonium iodide can be synthesized through several methods:

  • Reaction of Trimethylamine with Methyl Iodide:
    Me3N+MeIMe4N++I\text{Me}_3\text{N}+\text{MeI}\rightarrow \text{Me}_4\text{N}^++\text{I}^-
    This method involves the nucleophilic substitution of methyl iodide by trimethylamine.
  • Salt Metathesis Reactions: Tetramethylammonium iodide can also be prepared by reacting tetramethylammonium hydroxide with an iodide salt, facilitating the exchange of anions .

Tetramethylammonium iodide has a wide range of applications:

  • Phase-Transfer Catalysis: It is widely used to enhance the efficiency of organic reactions that involve ionic species.
  • Synthesis of Organic Compounds: The compound serves as a reagent in various organic syntheses, including the preparation of diiodoalkenes and esters.
  • Electrolytes in Solid-State Devices: Recent studies have explored its use in solid electrolytes for batteries and other electrochemical devices .

Research has shown that tetramethylammonium iodide interacts significantly with biological membranes and proteins. Its hydrophilicity allows it to penetrate cellular structures, influencing cellular signaling pathways and ion transport mechanisms. Studies involving radio-labeled forms have demonstrated rapid distribution within biological systems, highlighting its potential as a tracer in pharmacological studies .

Tetramethylammonium iodide shares similarities with other quaternary ammonium compounds but possesses unique characteristics due to its specific structure and properties. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
Tetraethylammonium iodideC8H20N+I\text{C}_8\text{H}_{20}\text{N}^+\text{I}^-Larger ethyl groups; used in pharmacological studies
Tetrapropylammonium iodideC12H28N+I\text{C}_{12}\text{H}_{28}\text{N}^+\text{I}^-Larger propyl groups; different solubility properties
Tetrabutylammonium iodideC16H36N+I\text{C}_{16}\text{H}_{36}\text{N}^+\text{I}^-Bulkier structure; used in extraction processes

Uniqueness of Tetramethylammonium Iodide

Tetramethylammonium iodide is distinctive due to its smaller size compared to other quaternary ammonium compounds, which influences its solubility and reactivity profile. Its ability to act effectively as a phase-transfer catalyst while being biologically active sets it apart from larger analogs like tetrabutylammonium iodide, which may not penetrate biological membranes as easily .

UNII

L493Z502W3

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Pictograms

Irritant

Irritant

Other CAS

75-58-1

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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